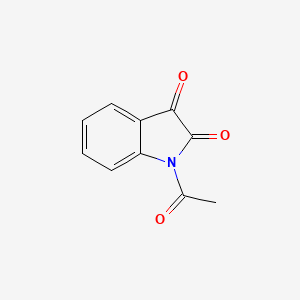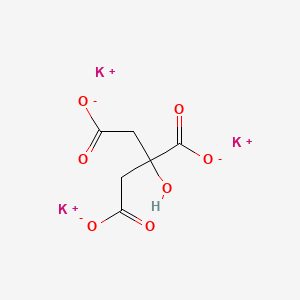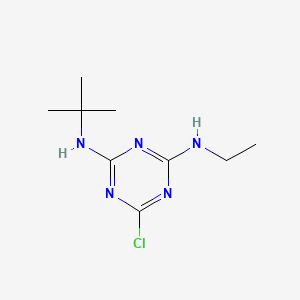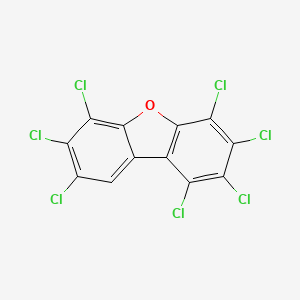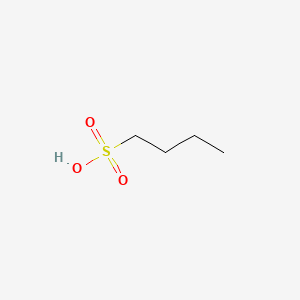
Americium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Americium is a man-made radioactive chemical. This compound has no naturally occurring or stable isotopes. Two important isotopes of this compound are this compound 241 (241Am) (read as this compound two-forty-one) and 243Am. Both isotopes have the same chemical behavior in the environment and the same chemical effects on your body. 241this compound is used in ionization smoke detectors. There is no broad commercial use for 243Am. Nuclear reactors, nuclear explosions, or the radioactive transformation of plutonium can produce both 241Am and 243Am. These isotopes transform by giving off alpha radiation and turning into radionuclides of other elements. The half-life of a radioactive material is the time it takes for half of the material to give off its radiation. The half-life of 241Am is 432 years and that of 243Am is 7,370years.
This compound is a man-made radioactive element with atomic symbol Am, atomic number 95, and atomic weight 243.
This compound atom is an actinoid atom and a f-block element atom.
Properties
CAS No. |
7440-35-9 |
|---|---|
Molecular Formula |
Am |
Molecular Weight |
243.06138 g/mol |
IUPAC Name |
americium |
InChI |
InChI=1S/Am |
InChI Key |
LXQXZNRPTYVCNG-UHFFFAOYSA-N |
SMILES |
[Am] |
Canonical SMILES |
[Am] |
boiling_point |
2,067 °C /Americium metal/ |
Color/Form |
Silvery metal /Zero valence americium/ Silver-white crystalline /Zero valence americium/ Ductile, very malleable, non-magnetic metal. /Americium metal/ |
density |
13.671/Americium metal/ |
melting_point |
1,173 °C /Americium metal/ |
Key on ui other cas no. |
22541-46-4 7440-35-9 |
shelf_life |
Am3+ ion /is/ stable; difficult to oxidize. /from table/ |
solubility |
Dissolves readily in aq HCl; insoluble in liquid ammonia. /Americium metal/ |
Synonyms |
Americium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


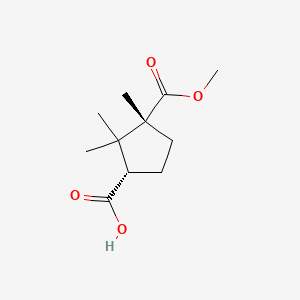

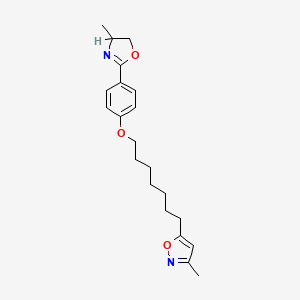

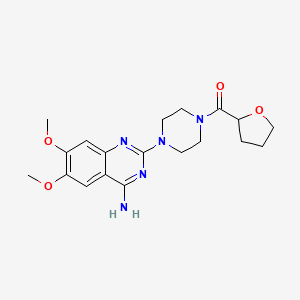
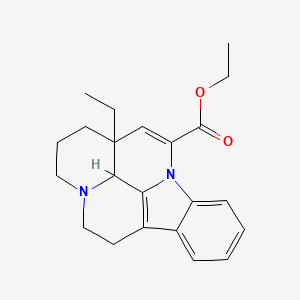
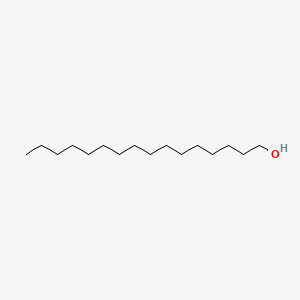

![Benz[c]acridine](/img/structure/B1195844.png)
